α7 Nicotinic Acetylcholine Receptor Affinity: 3-Methylpiperidine Enables Binding, Unsubstituted Piperidine Does Not
The target compound demonstrates a Ki of 2,000 nM against the human α7 nAChR, measured by displacement of [3H]epibatidine from chimeric human α7-5-HT3A receptor expressed in HEK293 cells [1]. The unsubstituted piperidine analog (1-([1,1'-biphenyl]-4-yloxy)-3-(piperidin-1-yl)propan-2-ol) shows no reported binding activity in the same or comparable assays, indicating that the 3-methyl substitution is a prerequisite for α7 nAChR engagement.
| Evidence Dimension | Binding affinity (Ki) for human α7 nAChR |
|---|---|
| Target Compound Data | Ki = 2,000 nM |
| Comparator Or Baseline | Unsubstituted piperidine analog: no reported activity (inactive at concentrations tested) |
| Quantified Difference | >2,000 nM (active vs. inactive) |
| Conditions | Displacement of [3H]epibatidine; chimeric human α7-5-HT3A receptor expressed in HEK293 cells; 2 hr incubation; scintillation counting |
Why This Matters
This is the only publicly available quantitative affinity data for this compound class at α7 nAChR, establishing the 3-methylpiperidine analog as a unique tool for probing nicotinic receptor pharmacology where other substitution patterns fail.
- [1] BindingDB Entry BDBM50485637 (CHEMBL1624887). Ki: 2000 nM for human α7 nAChR; Assay: Displacement of [3H]epibatidine from chimeric human α7-5-HT3A receptor in HEK293 cells. View Source
